Hydroxy Pioglitazone-D5 (Major) (M-IV)
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Overview
Description
Hydroxy Pioglitazone-D5 (Major) (M-IV): is a complex organic compound that incorporates multiple deuterium atoms. . The presence of deuterium in this compound can significantly alter its chemical properties and behavior, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Pioglitazone-D5 (Major) (M-IV) involves multiple steps, each requiring specific conditions to ensure the incorporation of deuterium atoms. The general approach includes:
Deuteration of Precursors: The starting materials are subjected to deuteration, a process where hydrogen atoms are replaced with deuterium. This can be achieved using deuterium gas (D2) or deuterated solvents under specific conditions.
Formation of Pyridine Derivative: The deuterated precursors are then reacted to form the pyridine derivative. This step may involve the use of catalysts and controlled temperatures to ensure the correct positioning of deuterium atoms.
Thiazolidine Ring Formation: The final step involves the formation of the thiazolidine ring, which is achieved through a cyclization reaction. This step may require specific reagents and conditions to ensure the stability of the deuterium atoms.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the precise conditions required for each step, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the deuterium atoms may be replaced with oxygen or other electronegative elements.
Reduction: Reduction reactions can lead to the addition of hydrogen or deuterium atoms, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where one or more deuterium atoms are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated ketones or aldehydes, while reduction may produce deuterated alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model to study the effects of deuterium incorporation on chemical reactions and mechanisms. It helps in understanding isotope effects and the role of hydrogen bonding in various reactions.
Biology
In biological research, deuterated compounds are used to study metabolic pathways and enzyme mechanisms. The incorporation of deuterium can help in tracing the movement and transformation of molecules within biological systems.
Medicine
In medicine, deuterated compounds are explored for their potential therapeutic benefits. The presence of deuterium can enhance the stability and efficacy of drugs, leading to improved pharmacokinetics and reduced side effects.
Industry
In the industrial sector, deuterated compounds are used in the production of specialty chemicals and materials. They are also employed in nuclear magnetic resonance (NMR) spectroscopy as solvents and reference standards.
Mechanism of Action
The mechanism of action of Hydroxy Pioglitazone-D5 (Major) (M-IV) involves its interaction with specific molecular targets. The presence of deuterium can alter the compound’s binding affinity and reactivity, leading to unique effects on biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Deuterio-5-methylhex-3-en-2-one: Another deuterated compound used in photochemical studies.
Deuterated Pyridine Derivatives: Used in various chemical and biological research applications.
Uniqueness
The uniqueness of Hydroxy Pioglitazone-D5 (Major) (M-IV) lies in its complex structure and the specific positioning of deuterium atoms. This makes it a valuable tool for studying isotope effects and developing deuterium-enriched compounds for various applications.
Properties
IUPAC Name |
5-deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i1D3,12D,17D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFDZYQLGRLCD-ARVCVUNTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(=O)S1)CC2=CC=C(C=C2)OCCC3=NC=C(C=C3)C([2H])(C([2H])([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675955 |
Source
|
Record name | 5-{[4-(2-{5-[1-Hydroxy(~2~H_4_)ethyl]pyridin-2-yl}ethoxy)phenyl]methyl}(5-~2~H)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189445-29-1 |
Source
|
Record name | 5-{[4-(2-{5-[1-Hydroxy(~2~H_4_)ethyl]pyridin-2-yl}ethoxy)phenyl]methyl}(5-~2~H)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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